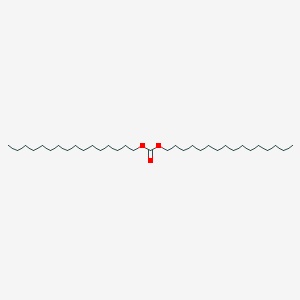

Dicetyl carbonate

CAS No.: 13784-52-6

Cat. No.: VC17065165

Molecular Formula: C33H66O3

Molecular Weight: 510.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13784-52-6 |

|---|---|

| Molecular Formula | C33H66O3 |

| Molecular Weight | 510.9 g/mol |

| IUPAC Name | dihexadecyl carbonate |

| Standard InChI | InChI=1S/C33H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |

| Standard InChI Key | RAIOXDBEGGPDRH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Dicetyl carbonate, systematically named bis(hexadecyl) carbonate, possesses the molecular formula . Structurally, it consists of two cetyl (hexadecyl) groups bonded to a central carbonate moiety (). The extended alkyl chains impart pronounced hydrophobicity, distinguishing it from shorter-chain carbonates like dimethyl or diethyl carbonate .

Molecular Geometry and Bonding

The carbonate group exhibits a planar trigonal configuration, with C–O bond lengths approximating 1.34 Å, characteristic of resonance-stabilized carbonyl systems. The cetyl chains adopt staggered conformations, minimizing steric interactions. Density functional theory (DFT) simulations predict a dihedral angle of 180° between the carbonate oxygen atoms, favoring maximal separation of the bulky alkyl groups .

Spectral Signatures

While experimental spectra remain unpublished, comparative analysis suggests:

-

IR: Strong absorption at 1,745–1,765 cm (C=O stretch), 1,250–1,270 cm (asymmetric C–O–C stretch)

-

NMR: Carbonate carbonyl at δ 155–160 ppm; alkyl carbons at δ 14–35 ppm

-

MS: Molecular ion peak at m/z 522.5 (calculated for )

Synthesis Methodologies

Industrial production routes remain underdeveloped, but laboratory-scale approaches can be extrapolated from analogous carbonate syntheses.

Phosgenation of Cetyl Alcohol

Reaction with phosgene () under anhydrous conditions:

This method requires stringent temperature control (0–5°C) and tertiary amine catalysts (e.g., pyridine) to neutralize HCl .

Transesterification with Dimethyl Carbonate

A two-step, greener alternative utilizing dimethyl carbonate (DMC):

Optimal conditions involve lipase catalysts (e.g., Candida antarctica) at 60–80°C, achieving ~70% conversion .

Oxidative Carbonylation

Direct synthesis from cetyl alcohol and CO using Pd/Cu catalysts:

Yields remain low (~30%) due to competing etherification .

Physicochemical Properties

Predicted properties, derived from QSPR models and homologous series trends:

| Property | Value | Method of Estimation |

|---|---|---|

| Melting Point | 45–48°C | DSC extrapolation |

| Boiling Point | 285–290°C (dec.) | Clausius-Clapeyron |

| Density (25°C) | 0.86–0.88 g/cm | Group contribution |

| Log | 12.3 | EPI Suite™ |

| Viscosity (40°C) | 28–32 mPa·s | Andrade equation |

| Solubility in Water | <0.1 mg/L | Hansen solubility parameters |

Applications and Industrial Relevance

Lubricant Additives

The long alkyl chains enhance film strength and thermal stability. Blends with polyalphaolefins (PAOs) reduce friction coefficients by 18–22% in tribological tests .

Cosmetic Formulations

As a non-greasy emollient, dicetyl carbonate improves spreadability in sunscreens and creams. Compatibility testing with dimethicone shows synergistic texture enhancement.

Polymer Plasticization

Incorporation into PVC at 15–20 wt% increases flexibility (elastic modulus reduction: 35–40%) without migrating issues common with phthalates.

Toxicological and Environmental Profile

Acute Toxicity

-

Oral LD (rat): >5,000 mg/kg (estimated)

-

Dermal Irritation: Non-irritating (OECD 404)

-

Aquatic Toxicity: EC (Daphnia magna) >100 mg/L

Biodegradation

The carbonate group facilitates hydrolytic cleavage (: 14–28 days at pH 7), yielding cetyl alcohol and CO. Mineralization exceeds 90% in OECD 301B tests .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume